(2E)-3-cyclopropylprop-2-enoic acid

Catalog No.
S6563221
CAS No.
60129-33-1
M.F
C6H8O2
M. Wt
112.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-cyclopropylprop-2-enoic acid

CAS Number

60129-33-1

Product Name

(2E)-3-cyclopropylprop-2-enoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.1

(2E)-3-cyclopropylprop-2-enoic acid is an unsaturated carboxylic acid characterized by a cyclopropyl group attached to the prop-2-enoic acid backbone. This compound features a double bond between the second and third carbon atoms and is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of (2E)-3-cyclopropylprop-2-enoic acid is C6H8O2, with a molecular weight of approximately 112.13 g/mol .

Typical of unsaturated carboxylic acids:

  • Addition Reactions: The double bond in the compound can react with electrophiles, leading to the formation of various adducts.
  • Esterification: Reacting with alcohols can yield esters, which are significant in organic synthesis.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, resulting in smaller alkenes or other derivatives.
  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids .

Research indicates that compounds similar to (2E)-3-cyclopropylprop-2-enoic acid may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. The presence of the cyclopropyl group may enhance interactions with biological targets, making it a candidate for further pharmacological studies. Specific studies on cyclopropyl derivatives have shown potential in inhibiting certain enzymes relevant to disease pathways .

Several methods exist for synthesizing (2E)-3-cyclopropylprop-2-enoic acid:

  • From Cyclopropyl Grignard Reagents: Reacting cyclopropyl Grignard reagents with suitable carbonyl compounds followed by acidification.
  • Via Michael Addition: Utilizing a Michael addition reaction involving cyclopropyl-containing nucleophiles and α,β-unsaturated carbonyl compounds.
  • Direct Alkylation: Starting from prop-2-enoic acid and employing alkylation techniques to introduce the cyclopropyl group .

(2E)-3-cyclopropylprop-2-enoic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Agrochemicals: Used in developing herbicides or pesticides due to its structural properties.
  • Material Science: Investigated for its role in creating polymers or as a monomer in various

Studies on (2E)-3-cyclopropylprop-2-enoic acid's interactions with biological macromolecules have revealed that its unique structure allows for specific binding affinities with certain enzymes and receptors. This property is crucial for understanding its potential therapeutic effects and guiding future drug design efforts .

(2E)-3-cyclopropylprop-2-enoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Cyclopropylprop-2-enoic acidC6H8O2Contains a simple cyclopropyl group; less functionalized than (2E)-3-cyclopropylprop-2-enoic acid.
3-Chloro-3-cyclopropylprop-2-enoic acidC6H7ClO2Chlorine substitution introduces different reactivity patterns compared to the original compound.
3-Cyclohexylprop-2-enoic acidC9H14O2Larger cycloalkane substituent; different sterics and electronic properties influencing reactivity.
4-Methylcyclohexanecarboxylic acidC10H18O2Larger structure with more complex substituents; differing physical properties affecting solubility and reactivity.

This table illustrates how (2E)-3-cyclopropylprop-2-enoic acid stands out due to its specific cyclopropyl configuration combined with an unsaturated carboxylic backbone, making it a unique candidate for various chemical applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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